molecular formula C14H12Cl2N2OS B5888867 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide

3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide

Cat. No. B5888867
M. Wt: 327.2 g/mol
InChI Key: XSICRZZBBFYYMF-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide, also known as DTA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. In

Mechanism of Action

3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide acts as an inhibitor of the co-stimulatory molecule glucocorticoid-induced TNF receptor (GITR). GITR is expressed on various immune cells such as T cells, B cells, and dendritic cells. When GITR is activated, it enhances the immune response by promoting the survival and proliferation of immune cells. 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide inhibits the activation of GITR, thereby suppressing the immune response.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has been shown to have various biochemical and physiological effects. In cancer, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide inhibits tumor growth by promoting the activation of immune cells such as T cells and natural killer cells. In autoimmune diseases, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide suppresses autoimmune responses by reducing the activation of immune cells. In infectious diseases, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide enhances the immune response against pathogens by promoting the activation of immune cells.

Advantages and Limitations for Lab Experiments

3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has various advantages and limitations for lab experiments. One of the advantages is its specificity towards GITR, which makes it a useful tool for studying the role of GITR in immune responses. Another advantage is its ability to enhance the efficacy of immunotherapy in cancer. One of the limitations is its potential toxicity, which needs to be carefully evaluated before using it in vivo. Another limitation is its potential off-target effects, which need to be carefully monitored.

Future Directions

There are various future directions for research on 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide. One direction is to explore its potential therapeutic applications in other diseases such as neurological diseases and metabolic diseases. Another direction is to develop more potent and specific inhibitors of GITR. Another direction is to study the combination therapy of 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide with other immunotherapeutic agents. Overall, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has the potential to be a useful tool for studying immune responses and a promising therapeutic agent for various diseases.

Synthesis Methods

3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide can be synthesized using a simple two-step process. The first step involves the synthesis of 2,6-dichloroaniline, which is then reacted with 4,5-dimethyl-2-thiocyanato-1,3-thiazole to form 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide. The purity of synthesized 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide can be confirmed using various analytical techniques such as HPLC and NMR.

Scientific Research Applications

3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has been studied for its potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and infectious diseases. In cancer, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has been shown to inhibit tumor growth and enhance the efficacy of immunotherapy. In autoimmune diseases, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has been shown to suppress autoimmune responses and reduce inflammation. In infectious diseases, 3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has been shown to enhance the immune response against pathogens.

properties

IUPAC Name

(E)-3-(2,6-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2OS/c1-8-9(2)20-14(17-8)18-13(19)7-6-10-11(15)4-3-5-12(10)16/h3-7H,1-2H3,(H,17,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSICRZZBBFYYMF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C=CC2=C(C=CC=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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